molecular formula C12H10N3O2+ B012775 Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)- CAS No. 107803-13-4

Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-

Cat. No. B012775
M. Wt: 228.23 g/mol
InChI Key: ULQVAUFDNBNSBG-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-, commonly known as DPEB, is a chemical compound with the molecular formula C11H10N4O3. It is a diazonium salt that has been widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of DPEB is not well understood. However, it is believed that the compound acts as a radical initiator, which can initiate free radical reactions in the presence of a reducing agent. This property has been exploited in the synthesis of organic semiconductors.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DPEB. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

DPEB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique properties that make it useful for a variety of applications. However, there are also limitations to its use. For example, it is not very soluble in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are several potential future directions for research on DPEB. One area of interest is in the development of new organic semiconductors based on DPEB. Another area of interest is in the development of new radical initiators for use in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of DPEB and its potential applications in other fields.
Conclusion:
In conclusion, DPEB is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPEB has the potential to lead to new discoveries and advancements in a variety of fields.

Synthesis Methods

The synthesis of DPEB involves the reaction of 4-(2-aminoethyl)benzenediazonium chloride with 2,5-dihydro-2,5-dioxo-1H-pyrrole in the presence of sodium carbonate. The reaction takes place at room temperature and yields a yellow-orange solid product. The purity of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

DPEB has been used in a variety of scientific research applications due to its unique properties. One of its most notable applications is in the field of organic electronics. DPEB has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.

properties

CAS RN

107803-13-4

Product Name

Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-

Molecular Formula

C12H10N3O2+

Molecular Weight

228.23 g/mol

IUPAC Name

4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium

InChI

InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1

InChI Key

ULQVAUFDNBNSBG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N

Canonical SMILES

C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O

synonyms

DPEM
N-(beta-(4-diazophenyl)ethyl)maleimide

Origin of Product

United States

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